molecular formula C18H16N6S B2394219 6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380182-85-2

6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2394219
CAS No.: 2380182-85-2
M. Wt: 348.43
InChI Key: MEJKRISZHDCLGK-UHFFFAOYSA-N
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Description

6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a combination of pyridine, piperazine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its combination of pyridine, piperazine, and thiophene moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6S/c19-12-14-3-5-17(20-13-14)23-7-9-24(10-8-23)18-6-4-15(21-22-18)16-2-1-11-25-16/h1-6,11,13H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJKRISZHDCLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C#N)C3=NN=C(C=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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